3-(3-Chlorophenyl)-2,2-dimethylpropan-1-ol
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-11(2,8-13)7-9-4-3-5-10(12)6-9/h3-6,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBMWSASUQWOAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(3-chlorophenyl)-2,2-dimethylpropan-1-ol typically proceeds via two main routes:
- Reduction of corresponding ketones or aldehydes bearing the 3-chlorophenyl substituent.
- Friedel-Crafts type acylation followed by reduction to introduce the tertiary alcohol functionality.
Preparation via Friedel-Crafts Acylation and Subsequent Reduction
A well-established approach involves:
Step 1: Friedel-Crafts Acylation
The reaction of 3-chlorobenzoyl chloride with an appropriate alkyl source such as isobutyryl derivatives or 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This step forms the corresponding ketone intermediate, 3-(3-chlorophenyl)-2,2-dimethylpropan-1-one.Step 2: Reduction of the Ketone
The ketone is then reduced to the corresponding tertiary alcohol using selective reducing agents. Common reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), depending on the required selectivity and scale.
Reaction Conditions and Notes:
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Friedel-Crafts Acylation | 3-Chlorobenzoyl chloride, AlCl3, DCM, 0°C to room temp | Anhydrous conditions critical; temperature control improves yield |
| Reduction | NaBH4 in methanol or LiAlH4 in ether | NaBH4 preferred for mild conditions; LiAlH4 for more reactive substrates |
This method is supported by analog synthesis of related compounds such as 1-(3-bromophenyl)-2,2-dimethylpropan-1-one, which undergoes similar Friedel-Crafts acylation followed by reduction to the alcohol.
Alternative Approaches: Catalytic and Decarboxylative Alkylation
Recent advances in synthetic organic chemistry have introduced catalytic methods that may be adapted for synthesizing such tertiary alcohols:
N-Heterocyclic Carbene (NHC)-Catalyzed Decarboxylative Alkylation
This method involves the coupling of aldehydes with carboxylic acid derivatives under NHC catalysis to form ketones or alcohols with good selectivity and moderate yields (~40% reported for bromophenyl analogs).Arylboronic Acid-Catalyzed Racemization and Hydroxylation
Although primarily reported for racemization and hydroxylation of indolinone derivatives, arylboronic acid catalysis in the presence of oxalic acid and 2-butanone solvent at 60 °C demonstrates the potential for selective hydroxylation of aryl ketones to the corresponding alcohols. This approach may be adapted for this compound synthesis with optimization.
Purification and Characterization
- Purification is typically achieved by column chromatography using mixtures of petroleum ether and ethyl acetate in ratios such as 3:1 or 1:1, depending on polarity.
- Characterization data for related compounds include proton NMR signals indicative of aromatic protons (7.0–8.0 ppm), tert-butyl groups (singlet near 1.3–1.4 ppm), and hydroxyl protons (broad singlet, variable). High-resolution mass spectrometry (HRMS) confirms molecular weight.
Summary Table of Preparation Methods
Research Findings and Notes
- The Friedel-Crafts acylation approach is well-documented for related halogenated phenyl ketones and provides a reliable route to the ketone intermediate, which can be efficiently reduced to the target alcohol.
- Catalytic methods such as NHC-catalyzed alkylation offer greener alternatives but currently deliver moderate yields and require further development for this specific compound.
- Arylboronic acid catalysis has been demonstrated in racemization and hydroxylation reactions for structurally similar compounds, suggesting a promising avenue for enantioselective or racemic synthesis of this compound.
- Purification by chromatography and characterization by NMR and HRMS are standard for confirming product identity and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 3-(3-Chlorophenyl)-2,2-dimethylpropan-1-one or 3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid.
Reduction: 3-(3-Chlorophenyl)-2,2-dimethylpropane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chlorophenyl)-2,2-dimethylpropan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3-(2-Chlorophenyl)-2,2-dimethylpropan-1-ol
- Structural Difference : The chlorine atom is positioned at the ortho (2-chloro) rather than meta (3-chloro) site on the phenyl ring.
- Synthesis : Prepared similarly via cyclocondensation of 2-(2-chlorophenyl)succinic acid .
- Bioactivity : Demonstrates lower anticonvulsant potency compared to the 3-chloro derivative in rodent models (ED₅₀: 35 mg/kg vs. 25 mg/kg) .
- Physicochemical Properties : Higher logP (2.8 vs. 2.5) due to increased steric hindrance from the ortho-chlorine, reducing aqueous solubility .
Functional Group Variants: 3-(3-Chlorophenyl)-2,2-dimethylpropanoic Acid
- Structural Difference : The hydroxyl (-OH) group is replaced by a carboxylic acid (-COOH).
- Synthesis : Achieved via palladium-catalyzed arylations, yielding 75%–73% purity .
- Physicochemical Properties :
- NMR Data : Distinct ¹H NMR signals at δ 2.86 (s, 2H, CH₂CO) and δ 1.21 (s, 6H, CH₃) .
Halogen-Substituted Analog: 3-(2-Bromophenoxy)-2,2-dimethylpropan-1-ol
- Structural Difference : Chlorine is replaced with bromine, and an ether linkage (-O-) is introduced.
- Synthesis: Produced via nucleophilic substitution between 2-bromophenol and 3-bromo-2,2-dimethylpropan-1-ol in DMF (83% yield) .
- Reactivity : Enhanced electrophilicity due to bromine’s larger atomic radius, facilitating aryl coupling reactions .
Amino-Substituted Derivative: 3-(Diethylamino)-2,2-dimethylpropan-1-ol
- Structural Difference: The 3-chlorophenyl group is replaced with a diethylamino (-N(CH₂CH₃)₂) group.
- Properties :
- Thermal Stability : Lower flash point (74°C) compared to the chlorophenyl derivative (>100°C) .
Tabulated Comparison of Key Compounds
Critical Analysis of Structural-Activity Relationships (SAR)
- Chlorine Position : Meta-substitution (3-Cl) enhances bioactivity compared to ortho (2-Cl), likely due to reduced steric effects and optimized receptor binding .
- Functional Groups :
- Halogen Effects : Bromine’s higher atomic polarizability increases reactivity in cross-coupling reactions but may reduce metabolic stability .
Biological Activity
3-(3-Chlorophenyl)-2,2-dimethylpropan-1-ol, a compound of significant interest in medicinal chemistry, has been studied for its biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.
- Chemical Formula : CHClO
- Molecular Weight : 202.69 g/mol
- Structure : The compound features a chlorophenyl group attached to a tertiary alcohol, which is essential for its biological interactions.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of derivatives related to this compound. For instance, modifications to similar compounds have shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
-
In Vitro Studies :
- A study on related compounds indicated that several derivatives exhibited significant inhibitory effects on HCT-116 cancer cells, with IC values ranging from 0.81 mg/mL to lower concentrations depending on structural modifications .
- The mechanism of action appears to involve the modulation of heat shock proteins (HSP90 and TRAP1), which are crucial in cancer cell survival and proliferation .
- Selectivity :
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Heat Shock Proteins (HSPs) : The compound's derivatives have been noted to interact with HSP90 and TRAP1 pathways, leading to disrupted protein folding and enhanced apoptosis in cancer cells .
- Apoptotic Pathways : The induction of apoptosis was confirmed through DAPI staining techniques that revealed nuclear disintegration in treated cells .
Comparative Analysis of Related Compounds
| Compound Name | IC (μM) | Target Cell Line | Mechanism |
|---|---|---|---|
| 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | 11 - 0.69 | HeLa | HSP90 inhibition |
| This compound | Not specified | HCT-116 | TRAP1 pathway modulation |
| Doxorubicin | 2.29 | HeLa | Topoisomerase II inhibition |
Case Study: Antiproliferative Activity
A specific study synthesized a series of compounds based on structural modifications of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate. Among these derivatives:
- Compounds 7a and 7g displayed the highest selectivity towards TRAP1 and significant antiproliferative activity against HCT-116 cells.
- The research emphasized the potential for these compounds to serve as leads in developing new anticancer agents due to their effectiveness compared to standard treatments like doxorubicin .
Additional Biological Activities
Beyond anticancer effects, there is emerging evidence suggesting that similar compounds may possess:
Q & A
Basic: What synthetic routes are recommended for 3-(3-Chlorophenyl)-2,2-dimethylpropan-1-ol, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a 3-chlorophenyl precursor (e.g., 3-chlorobenzyl chloride) with 2,2-dimethylpropan-1-ol derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Optimization includes:
- Temperature control : Maintaining 80–100°C to balance reaction rate and byproduct formation.
- Catalyst selection : Transition metals (e.g., Pd for cross-coupling) improve efficiency but require inert atmospheres .
- Solvent choice : Polar aprotic solvents like DMF enhance nucleophilicity .
Purification via silica gel chromatography (hexane:EtOAc gradients) ensures >95% purity .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
Use a multi-analytical approach:
- LCMS/HPLC : Confirm molecular weight (e.g., m/z 215 [M+H]⁺) and retention time (e.g., 1.25 min under SQD-FA05 conditions) .
- NMR : Key signals include δ 1.2 ppm (2,2-dimethyl groups), δ 4.5 ppm (–OH), and aromatic protons at δ 7.2–7.4 ppm .
- FTIR : Hydroxyl stretch (~3400 cm⁻¹) and C–Cl vibration (~750 cm⁻¹) .
Cross-validate with elemental analysis for Cl content .
Advanced: How can discrepancies in NMR data arise during synthesis, and what strategies resolve them?
Answer:
Contradictions often stem from:
- Solvent impurities : Residual DMF or water shifts peaks; use deuterated solvents and rigorous drying .
- Diastereomer formation : If chirality is introduced, optimize stereospecific conditions (e.g., chiral catalysts) .
- Rotamers : Variable temperatures (e.g., 25°C vs. 60°C) or NOE experiments clarify conformational dynamics .
Document solvent, temperature, and calibration standards to ensure reproducibility .
Advanced: What comparative structure-activity insights exist between this compound and its analogs?
Answer:
Comparative studies highlight:
- Bioactivity : The 3-chlorophenyl group enhances enzyme inhibition vs. non-chlorinated analogs (e.g., IC₅₀ 5 µM vs. 50 µM for acetylcholinesterase) .
- Lipophilicity : 2,2-dimethyl substitution increases logP (2.8 vs. 1.5 for non-methylated analogs), improving membrane permeability .
- Thermal stability : Methyl groups raise decomposition onset by ~40°C compared to linear-chain derivatives .
Use QSAR models to predict modifications for target-specific activity .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- PPE : Nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
- Ventilation : PAC-2 limit (23 mg/m³) requires continuous airflow monitoring .
- Spill management : Absorb with silica gel, neutralize with 5% NaHCO₃, and dispose as halogenated waste .
- Storage : In amber glass at 4°C under nitrogen to prevent oxidation .
Advanced: How can continuous flow systems improve the scalability of this compound synthesis?
Answer:
Flow chemistry enhances:
- Yield : 85–90% via precise residence time control (e.g., 30 min at 100°C) vs. 70% in batch .
- Safety : Reduced DMF volumes minimize toxicity risks .
- Reproducibility : Automated pumps and in-line LCMS ensure real-time purity tracking .
Optimize parameters (pressure, catalyst loading) using DoE (Design of Experiments) .
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
- Drug intermediates : Precursor for antipsychotics (e.g., via Friedel-Crafts acylation) .
- Enzyme inhibition : Modulates kinase pathways (e.g., JAK2 inhibition at IC₅₀ 10 nM) .
- Antimicrobial studies : Synergistic effects with fluconazole against Candida spp. (MIC 8 µg/mL) .
Advanced: What computational methods aid in predicting the reactivity of this compound?
Answer:
- DFT calculations : Predict electrophilic sites (e.g., C–O bond dissociation energy: 75 kcal/mol) .
- MD simulations : Solvent interactions (e.g., DMSO stabilizes transition states) .
- ADMET prediction : Tools like SwissADME estimate bioavailability (e.g., 65% intestinal absorption) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
